N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide typically involves the reaction of 6-chloro-4-phenylquinoline-2-amine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antimalarial properties, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer and anti-inflammatory effects, contributing to the development of new drugs.
Industry: Utilized in the production of dyes, catalysts, and materials due to its chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to other quinoline derivatives, which exhibit antimicrobial activity by interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness
N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities. Its combination of antimicrobial, antimalarial, and anticancer properties makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[(6-chloro-4-phenylquinolin-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15(28)25-18-8-10-19(11-9-18)26-23-14-20(16-5-3-2-4-6-16)21-13-17(24)7-12-22(21)27-23/h2-14H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNDEIQIJGRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.